N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11(9-13-5-4-8-24-13)18-16(20)17(21)19-12-6-7-14(22-2)15(10-12)23-3/h4-8,10-11H,9H2,1-3H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGLAGACWBCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 1-(thiophen-2-yl)propan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may serve as a probe to study enzyme interactions or as a potential lead compound for drug development.
Medicine: The presence of the dimethoxyphenyl and thiophene groups suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)ethyl)oxalamide
- N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)methyl)oxalamide
Uniqueness
N1-(3,4-Dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is unique due to the specific arrangement of its functional groups. The combination of the dimethoxyphenyl and thiophene moieties, along with the oxalamide linkage, imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H23N3O4S
- Molecular Weight : 377.5 g/mol
- CAS Number : 941932-44-1
Research indicates that compounds with similar structural motifs may exhibit various biological activities, including:
- Calcium Channel Modulation : Studies have shown that related compounds can block calcium influx through voltage-dependent channels, which is crucial for muscle contraction and neurotransmitter release. This mechanism is essential for understanding how this compound may influence smooth muscle activity and other physiological processes .
- cAMP Pathway Activation : The activation of cyclic AMP (cAMP)-dependent signaling pathways has been noted in related compounds. This pathway plays a significant role in various cellular processes, including muscle relaxation and modulation of neurotransmitter release .
Biological Activity
The biological activity of this compound can be summarized as follows:
Study 1: Smooth Muscle Activity
A study investigated the effects of a structurally similar compound on isolated smooth muscles from male Wistar rats. The results indicated that the compound caused significant muscle relaxation by blocking calcium channels and activating cAMP pathways. These findings suggest that this compound may exert similar effects .
Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of benzothiophene derivatives, which share structural similarities with our compound. These derivatives exhibited notable antimicrobial activity against various pathogens, indicating that this compound may also possess such properties .
Q & A
Q. What are the key steps and challenges in synthesizing N1-(3,4-dimethoxyphenyl)-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide?
The synthesis typically involves coupling a 3,4-dimethoxyphenylamine derivative with a thiophene-containing oxalyl chloride intermediate. Critical steps include:
- Amide bond formation : Controlled reaction of oxalyl chloride with amines under inert conditions (e.g., dry THF, 0–5°C) to avoid hydrolysis .
- Protection/deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during multi-step synthesis .
- Purification : Chromatography (silica gel or HPLC) to isolate the product, with yields often limited by steric hindrance from the dimethoxyphenyl and thiophene groups . Challenges include optimizing reaction time and temperature to minimize byproducts like dimerized oxalamides .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry and detects impurities (e.g., residual solvents). The thiophene protons typically appear as distinct multiplets at δ 6.8–7.5 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected ~375–400 g/mol) and isotopic patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for oxalamide derivatives?
Discrepancies in bioactivity (e.g., IC50 values) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Standardize protocols using reference inhibitors .
- Stereochemical heterogeneity : Unresolved stereocenters (e.g., in the propan-2-yl group) can lead to mixed results. Use chiral chromatography or asymmetric synthesis to isolate enantiomers .
- Solubility issues : Poor aqueous solubility may skew in vitro results. Employ DMSO/cosolvent systems with concentration validation via LC-MS .
Q. What computational strategies are recommended for elucidating the compound’s mechanism of action?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The thiophene and dimethoxyphenyl moieties often engage in π-π stacking with hydrophobic pockets .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy .
- QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using descriptors like logP and polar surface area .
Q. How can synthetic routes be optimized to improve yield and scalability?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for amide coupling) and improves yield by 15–20% .
- Flow chemistry : Continuous processing minimizes intermediate degradation, particularly for oxidation-prone thiophene derivatives .
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance stereoselectivity .
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation profiles for similar oxalamides?
Variations arise from:
- pH-dependent hydrolysis : The oxalamide bond is stable at pH 5–7 but degrades rapidly under alkaline conditions (pH >9). Conflicting reports may reflect unbuffered solutions .
- Light exposure : Thiophene-containing compounds undergo photodegradation. Use amber vials and validate storage conditions in publications .
- Analytical thresholds : LC-MS detection limits (e.g., 0.1% vs. 1%) affect reported impurity levels. Harmonize protocols with ICH guidelines .
Methodological Tables
Key Research Gaps
- In vivo pharmacokinetics : No data on oral bioavailability or metabolite identification. Proposed studies: Rodent PK profiling with LC-MS/MS monitoring .
- Target selectivity : Limited off-target screening. Apply proteome-wide affinity pulldown assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
